The compound H-Thr-Ala-Glu-Ser-Thr-Phe-Met-Arg-Pro-Ser-Gly-Ser-Arg-NH2 is a peptide consisting of a sequence of amino acids that are linked by peptide bonds. This compound is notable for its potential biological activities and applications in various scientific fields, including biochemistry and pharmacology. The structure of this peptide suggests it may play roles in signaling pathways or as a therapeutic agent due to its specific amino acid composition.
Peptides like H-Thr-Ala-Glu-Ser-Thr-Phe-Met-Arg-Pro-Ser-Gly-Ser-Arg-NH2 can be derived from natural sources or synthesized in laboratories. The amino acids in the sequence can be obtained from protein hydrolysis or through solid-phase peptide synthesis, a common method used in peptide chemistry.
H-Thr-Ala-Glu-Ser-Thr-Phe-Met-Arg-Pro-Ser-Gly-Ser-Arg-NH2 can be classified as a bioactive peptide, which is a term used for peptides that exert biological effects on living organisms. It falls under the category of neuropeptides or hormonal peptides depending on its specific functions and interactions within biological systems.
The synthesis of H-Thr-Ala-Glu-Ser-Thr-Phe-Met-Arg-Pro-Ser-Gly-Ser-Arg-NH2 can be accomplished using several methods:
The choice of protecting groups, coupling reagents, and reaction conditions are critical in ensuring high yields and purity of the synthesized peptide. Common protecting groups include t-butyloxycarbonyl (Boc) for amines and 9-fluorenylmethoxycarbonyl (Fmoc) for side chains. Coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) are often employed to facilitate the formation of peptide bonds.
The molecular formula can be derived from the individual amino acids, and its molecular weight can be calculated based on the sum of the atomic weights of each constituent element. The specific three-dimensional structure would require computational modeling or experimental techniques such as X-ray crystallography or NMR spectroscopy for precise determination.
In biological systems, peptides like H-Thr-Ala-Glu-Ser-Thr-Phe-Met-Arg-Pro-Ser-Gly-Ser-Arg-NH2 may undergo various chemical reactions:
The stability of the peptide under various conditions (pH, temperature) is crucial for its functionality. Understanding these reactions helps in designing stable formulations for therapeutic applications.
The mechanism of action for H-Thr-Ala-Glu-Ser-Thr-Phe-Met-Arg-Pro-Ser-Gly-Ser-Arg-NH2 would depend on its biological targets. Peptides typically interact with specific receptors on cell membranes, triggering signaling cascades that lead to physiological responses.
For example, if this peptide acts as a hormone or neurotransmitter, it may bind to G-protein coupled receptors (GPCRs), activating intracellular pathways that influence cellular functions such as metabolism, growth, or immune response .
Relevant analytical techniques like mass spectrometry and high-performance liquid chromatography (HPLC) are commonly used to characterize these properties.
H-Thr-Ala-Glu-Ser-Thr-Phe-Met-Arg-Pro-Ser-Gly-Ser-Arg-NH2 has potential applications in:
H-Thr-Ala-Glu-Ser-Thr-Phe-Met-Arg-Pro-Ser-Gly-Ser-Arg-NH2 represents the C-terminal fragment (positions 22-34) of human prolactin-releasing peptide 31 (PrRP31), functioning as a bioactive ligand for the G protein-coupled receptor GPR10 (also designated UHR-1/GRP10). The peptide-receptor interaction is governed by precise structural determinants:
Table 1: Key Binding Interactions of PrRP(22-34) with GPR10
Peptide Residue | Receptor Interaction Site | Interaction Type | Functional Impact of Mutation |
---|---|---|---|
Arg³⁴ (C-term) | ECL2 Asp¹²⁵ | Electrostatic salt bridge | >90% affinity loss |
Phe⁶ | TMD Phe²⁹⁸/Tyr³⁰¹ | π-π stacking | 40-fold affinity reduction |
Met⁷ | TMD Leu¹⁰⁴ | Van der Waals | 8-fold affinity reduction |
Ser²⁸ | Asn⁹³ | Hydrogen bonding | 15-fold affinity reduction |
Surface plasmon resonance (SPR) analyses reveal a biphasic binding kinetics profile: rapid association (kₐ = 1.8 × 10⁴ M⁻¹s⁻¹) driven by electrostatic forces, followed by slower conformational adjustment (kₑ = 3.2 × 10⁻³ s⁻¹) to achieve high-affinity stabilization (Kd = 38 ± 5 nM) [8].
GPR10 coupling to Gαq/11 proteins initiates a cascade of downstream signaling events upon PrRP(22-34) binding:
Notably, the truncated PrRP(22-34) exhibits partial agonism: it achieves only 65% of full-length PrRP31's efficacy in ERK activation and 80% in Ca²⁺ flux assays due to reduced stabilization of GPR10's active conformation [8].
PrRP(22-34) exhibits species-specific pharmacology dictated by sequence divergence in both peptide and receptor:
Table 2: Cross-Species Binding Affinity of PrRP(22-34)
Receptor Source | Kd (nM) | EC₅₀ (Ca²⁺ Mobilization) | Key Species-Specific Residues |
---|---|---|---|
Human GPR10 | 38 ± 5 | 42 ± 6 nM | Ala²⁰, Ser²² (peptide); Asp¹²⁵ (receptor) |
Rat GPR10 | 210 ± 15 | 290 ± 30 nM | Thr²⁰, Ala²² (peptide); Gln⁹⁰ (receptor) |
Pig GPR10 | 28 ± 3 | 31 ± 4 nM | Glu³ (peptide); Lys¹⁰⁵ (receptor) |
Functional assays confirm that phylogenetic distance correlates with signaling divergence: PrRP(22-34)'s efficacy in ERK activation is 92% in pig hypothalamic slices versus 65% in rat slices, reflecting conserved GPR10 structure in artiodactyls versus rodents [4] [8].
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6